molecular formula C23H20N2O3 B303154 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B303154
M. Wt: 372.4 g/mol
InChI Key: BIJWMUXRICSZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is commonly known as DMXB-A, and it has been synthesized using different methods.

Mechanism of Action

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. DMXB-A has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for treating pain and inflammation. In addition, DMXB-A has been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful agents.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, making it a potent agonist for this receptor. DMXB-A is also relatively stable and can be easily synthesized in good yield and purity. However, there are some limitations to using DMXB-A in lab experiments. It can be toxic at high concentrations and can have off-target effects on other receptors. In addition, DMXB-A can be difficult to solubilize in aqueous solutions, making it challenging to administer to animals.

Future Directions

There are several future directions for research on DMXB-A. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. DMXB-A has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in treating pain and inflammation. DMXB-A has shown analgesic and anti-inflammatory properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of DMXB-A, including its metabolism, distribution, and elimination from the body. This information is critical for determining the optimal dosing and administration of DMXB-A in humans.
Conclusion
In conclusion, DMXB-A is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. It has been shown to have neuroprotective properties, improve cognitive function, and have analgesic and anti-inflammatory properties. DMXB-A acts as a selective agonist for the α7 nAChR and has been synthesized using different methods. While there are some limitations to using DMXB-A in lab experiments, it has several advantages, including its high affinity for the α7 nAChR and relative stability. Further research is needed to determine the full potential of DMXB-A as a therapeutic agent.

Synthesis Methods

DMXB-A can be synthesized using several methods. One of the most common methods is the reaction between 2,6-dimethylphenol, 4-(2-aminoethyl)phenol, and 2-chloroacetyl chloride in the presence of sodium hydroxide. This reaction produces DMXB-A in good yield and purity. Another method involves the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. This method also produces DMXB-A in good yield and purity.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective properties and can improve cognitive function in animal models. DMXB-A has also been studied for its potential use in treating Alzheimer's disease, schizophrenia, and other neurological disorders. In addition, DMXB-A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating pain and inflammation.

properties

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-6-5-7-16(2)22(15)27-14-21(26)24-18-12-10-17(11-13-18)23-25-19-8-3-4-9-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

BIJWMUXRICSZKZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.